C-Peptide is produced in the pancreas when proinsulin is cleaved to form insulin and C-Peptide in equimolar amounts. The trifluoroacetate salt form of C-Peptide is often used for various biochemical applications, particularly in research settings where high purity and stability are required. The trifluoroacetate salt helps enhance solubility and stability during storage and experimentation, making it a preferred choice in peptide synthesis and analysis .
The synthesis of C-Peptide 1 (rat) trifluoroacetate salt typically involves solid-phase peptide synthesis techniques. A common method includes:
The synthesis parameters such as temperature, pH, and reaction time are critical to achieving high yields and purity.
C-Peptide 1 can participate in various chemical reactions, primarily involving:
These reactions are crucial for understanding how C-Peptide functions within biological systems.
C-Peptide exerts its effects through several mechanisms:
The detailed mechanism involves binding to specific receptors on target cells, initiating a cascade of intracellular events that result in physiological responses.
C-Peptide 1 (rat) trifluoroacetate salt exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings.
C-Peptide 1 (rat) trifluoroacetate salt has significant scientific applications:
C-Peptide 1 (rat) is a 31-amino acid polypeptide cleaved from proinsulin during insulin maturation in pancreatic β-cells. Structurally, it connects insulin's A-chain and B-chain, ensuring correct spatial folding and disulfide bond formation within the endoplasmic reticulum. This precise conformational alignment is critical for biological activity, as misfolded proinsulin fails to activate glucose transporters efficiently [1]. Upon enzymatic processing, equimolar amounts of C-peptide and insulin are co-packaged into secretory granules and released into portal circulation during hyperglycemic responses. Unlike insulin, C-peptide exhibits remarkable structural conservation across mammals—rat C-peptide shares ~85% sequence homology with human variants—making it indispensable for translational studies of insulin biosynthesis [1] [5].
Table 1: Key Structural and Functional Attributes of Rat C-Peptide 1
Attribute | Detail |
---|---|
Amino Acid Sequence | Species-specific; Rat variant differs from human at 4 residues |
Molecular Weight | ~3020 Da (unmodified) |
Cleavage Site | Arg-Arg/Lys-Arg motifs (protease recognition sites in proinsulin) |
Biological Half-Life | ~30 minutes in plasma (vs. insulin’s 4-6 min) |
Primary Function | Facilitates correct proinsulin folding and insulin bioactivity |
Trifluoroacetate (TFA⁻) serves as the predominant counter-ion in synthetic C-peptide 1 (rat) formulations due to its pivotal role in purification and stability. During solid-phase peptide synthesis (SPPS), TFA is essential for:
However, TFA’s drawbacks include potential in vitro bioactivity interference (e.g., inhibition of Na⁺/K⁺-ATPase assays) and cytotoxicity at high concentrations. Consequently, protocols exist for TFA⁻-to-Cl⁻ exchange using HCl-saturated organic solvents like acetonitrile or tert-butanol, which achieve >95% ion substitution after one cycle [3].
Initially dismissed as a biologically inert byproduct, C-peptide’s role expanded dramatically after the 1990s with discoveries of its signaling functions. Key milestones include:
Rat C-peptide trifluoroacetate salt now enables critical investigations into diabetes complications, particularly neuropathy and nephropathy, where it restores microvascular perfusion and counteracts oxidative stress in rodent models [5] [6].
Table 2: Research Applications Enabled by Synthetic Rat C-Peptide
Application Domain | Experimental Use |
---|---|
Diabetes Pathogenesis | Tracking β-cell function in streptozotocin-induced diabetic rats |
Renal Physiology | Measuring Na⁺/K⁺-ATPase activation in kidney tubules |
Drug Delivery Systems | Benchmarking pharmacokinetics of nano-encapsulated C-peptide formulations |
Receptor Binding Studies | Radiolabeled analogs to map GPCR distribution in neural tissues |
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